molecular formula C20H14BrN3O2 B11446356 N-(1,3-benzodioxol-5-yl)-2-(3-bromophenyl)imidazo[1,2-a]pyridin-3-amine

N-(1,3-benzodioxol-5-yl)-2-(3-bromophenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11446356
M. Wt: 408.2 g/mol
InChI Key: JIBPJTQLHHZUPZ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-(3-bromophenyl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a benzodioxole ring, a bromophenyl group, and an imidazo[1,2-a]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-(3-bromophenyl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and bromophenyl intermediates, which are then subjected to cyclization reactions to form the imidazo[1,2-a]pyridine core. Common reagents used in these reactions include bromine, amines, and various catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-(3-bromophenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups using nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophilic reagents such as sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-(3-bromophenyl)imidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(3-bromophenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-benzodioxol-5-yl)-3-((4-bromophenyl)thio)-1-propanone
  • 3-(1,3-benzodioxol-5-ylamino)-1-(1,1’-biphenyl)-4-yl-1-propanone

Uniqueness

N-(1,3-benzodioxol-5-yl)-2-(3-bromophenyl)imidazo[1,2-a]pyridin-3-amine stands out due to its unique imidazo[1,2-a]pyridine core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action.

Properties

Molecular Formula

C20H14BrN3O2

Molecular Weight

408.2 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(3-bromophenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C20H14BrN3O2/c21-14-5-3-4-13(10-14)19-20(24-9-2-1-6-18(24)23-19)22-15-7-8-16-17(11-15)26-12-25-16/h1-11,22H,12H2

InChI Key

JIBPJTQLHHZUPZ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3=C(N=C4N3C=CC=C4)C5=CC(=CC=C5)Br

Origin of Product

United States

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